Superior Antiproliferative Activity: Benzyloxyurea Derivatives vs. Hydroxyurea in K562 Leukemia Cells
Direct head-to-head comparison of benzyloxyurea derivatives versus the parent compound hydroxyurea (HU) in the human chronic myelogenous leukemia K562 cell line. Multiple derivatives exhibited IC₅₀ values markedly lower than HU, with the most potent compounds achieving sub-20 µM activity compared to HU's IC₅₀ exceeding 200 µM. Specifically, compound 4f′ showed IC₅₀ = 14.5 µM and compound 4g showed IC₅₀ = 17.8 µM against K562 cells, representing approximately 13-fold to 16-fold improvement in potency relative to HU (IC₅₀ ≈ 230 µM) [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) against human leukemia K562 cells |
|---|---|
| Target Compound Data | Compound 4f′: IC₅₀ = 14.5 µM; Compound 4g: IC₅₀ = 17.8 µM; Compound 4a′: IC₅₀ = 24.3 µM; Compound 4f: IC₅₀ = 28.0 µM |
| Comparator Or Baseline | Hydroxyurea (HU): IC₅₀ ≈ 230 µM |
| Quantified Difference | ~13-fold to 16-fold lower IC₅₀ (higher potency) for benzyloxyurea derivatives |
| Conditions | MTT assay; 72 h incubation; human leukemia K562 cell line |
Why This Matters
For procurement decisions in anticancer drug discovery programs, the ~13–16× potency improvement of benzyloxyurea-derived scaffolds over HU directly translates to lower compound consumption in screening campaigns and a more tractable starting point for lead optimization.
- [1] Ren F, Zhong Y, Mai X, Liao YJ, Liu C, Feng LH, et al. Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chem Pharm Bull. 2014;62(9):898-905. doi:10.1248/cpb.c14-00305 View Source
